

telotristat etiprate active metabolite LP-778902

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An In-depth Technical Guide to Telotristat (LP-778902): The Active Metabolite of **Telotristat Etiprate**

Introduction

Telotristat etiprate (brand name XERMELO™) is an orally bioavailable prodrug developed to manage the symptoms of carcinoid syndrome, particularly severe diarrhea.[1][2] Carcinoid syndrome is a chronic condition resulting from metastatic neuroendocrine tumors that overproduce serotonin (5-hydroxytryptamine, 5-HT).[3][4] Upon oral administration, **telotristat etiprate** is rapidly converted to its active metabolite, telotristat, also known by its development code LP-778902.[1][2][5][6] LP-778902 is a potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][5][7] This guide provides a detailed technical overview of the pharmacology, mechanism of action, and key experimental data related to LP-778902.

Mechanism of Action

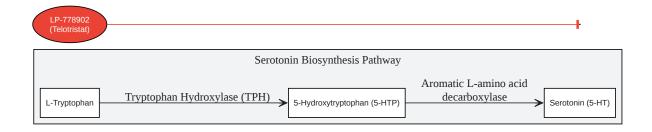
Telotristat etiprate itself has minimal inhibitory activity. Its therapeutic effect is mediated entirely by its active moiety, LP-778902.

1.1. Prodrug Conversion Following oral administration, the ethyl ester prodrug, **telotristat etiprate**, is rapidly hydrolyzed by carboxylesterases to form the active carboxylic acid, LP-778902 (telotristat), and hippuric acid before reaching systemic circulation.[8][9][10] The concentration of the prodrug in plasma is very low.[11]



1.2. Tryptophan Hydroxylase (TPH) Inhibition LP-778902 directly inhibits tryptophan hydroxylase (TPH), the enzyme that catalyzes the initial and rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[7][12] By blocking this step, LP-778902 effectively reduces the production of peripheral serotonin.[1][2] Preclinical studies have shown that it reduces peripheral serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), without significantly affecting serotonin levels in the brain, likely due to its inability to cross the blood-brain barrier at therapeutic doses.[3][13][14]

LP-778902 inhibits both isoforms of the enzyme, TPH1 (found primarily in peripheral tissues like the gut) and TPH2 (the predominant form in the central nervous system).[12] Its clinical efficacy in carcinoid syndrome stems from the inhibition of TPH1 in the periphery.



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Figure 1: Mechanism of Action of LP-778902.

Pharmacology and Potency

LP-778902 is a highly potent inhibitor of TPH. Its inhibitory activity has been quantified in various assays.

Table 1: In Vitro & In Vivo Inhibitory Potency of LP-778902



| Parameter | Target Enzyme | Value | Species/Syste m | Reference |
|------------------|---------------------------------------|---------------------|-----------------------------|-----------|
| IC ₅₀ | Tryptophan Hydroxylase 1 (TPH1) | 0.028 μM (28 nM) | Purified Human Enzyme | [12][15] |
| IC50 | Tryptophan Hydroxylase 2 (TPH2) | 0.032 μM (32 nM) | Purified Human Enzyme | [12] |

| IC₅₀ (in vivo) | Tryptophan Hydroxylase (TPH) | 0.028 μM | In Vivo |[11][16] |

Note: The in vitro inhibitory potency of LP-778902 is approximately 28- to 34-fold greater than that of its parent prodrug, telotristat ethyl.[12]

Pharmacokinetics

The pharmacokinetic profile of LP-778902 has been characterized in both healthy volunteers and patients with carcinoid syndrome. A notable characteristic is the high inter-individual variability, with coefficients of variation often exceeding 50%.[10][12]

- 3.1. Absorption, Distribution, Metabolism, and Excretion (ADME)
- Absorption: After oral administration of telotristat etiprate, LP-778902 appears in plasma with a Tmax ranging from 1 to 3 hours.[10][12][17]
- Food Effect: Administration with a high-fat meal increases the Cmax and AUC of LP-778902
 by 47% and 33%, respectively, compared to fasted conditions.[9][17]
- Distribution: LP-778902 is highly bound to human plasma proteins (>99%).[9][10] The
 apparent volume of distribution in patients with carcinoid syndrome is estimated to be 348.7
 L.[10]
- Metabolism: Telotristat etiprate is a substrate for carboxylesterases 1 and 2, which hydrolyze it to LP-778902.[12] LP-778902 is further metabolized, with a major secondary



metabolite identified as an acid metabolite of oxidative deaminated decarboxylated telotristat (LP-951757), which is inactive against TPH1.[10][12]

• Elimination: Following an oral dose of radiolabeled **telotristat etiprate**, the majority of the dose (92.8%) is recovered in the feces, with minimal recovery in the urine (<0.4%).[10]

3.2. Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for LP-778902 and its prodrug following a single oral dose.

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Fasted)

| Analyte | Dose (Telotrista t Etiprate) | Tmax (h) | Cmax (ng/mL) | AUC _{0-in} f (ng·hr/mL) | t½ (h) | Referenc e |
|-----------------------------------|------------------------------------|----------|-----------------|---|--------|---------------|
| Telotristat Ethyl (Prodrug) | 500 mg | 0.5 - 2 | 4.4 | 6.23 | ~0.6 | [9][10] |

| LP-778902 (Active) | 500 mg | 1 - 3 | 610 | 2320 | ~5 |[9][10] |

Note: Following multiple-dose administration (500 mg three times daily), there is negligible accumulation of LP-778902 at steady state.[12][17]

Experimental Protocols

Detailed proprietary protocols are not publicly available; however, based on published literature, representative methodologies can be described.

4.1. In Vitro TPH Inhibition Assay (Representative Protocol)

This protocol describes a generalized high-throughput fluorescence-based assay to determine the IC_{50} of inhibitors against TPH.

Enzyme and Substrate Preparation:



- Recombinant human TPH1 or TPH2 is diluted to a working concentration in an appropriate assay buffer (e.g., HEPES buffer, pH 7.5, containing a reducing agent like DTT and catalase).
- A solution of the substrate, L-tryptophan, is prepared in the assay buffer.

Compound Preparation:

- LP-778902 is serially diluted in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).
- These dilutions are then further diluted in the assay buffer.

Assay Procedure:

- The assay is performed in a 96- or 384-well plate format.
- The reaction is initiated by adding the TPH enzyme to wells containing the test compound (LP-778902) and L-tryptophan. Control wells contain DMSO vehicle instead of the compound.
- The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

Detection:

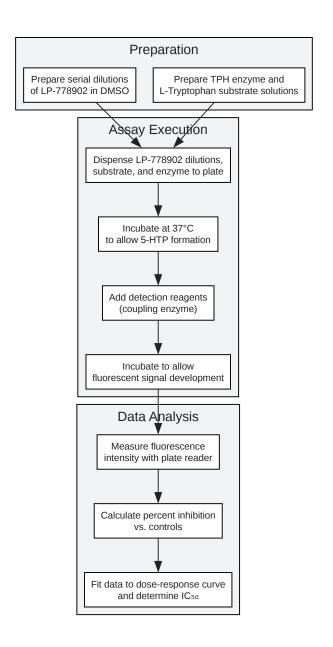
- The reaction produces 5-HTP. A coupling enzyme and developing reagent are added, which react with 5-HTP to produce a fluorescent signal (e.g., resorufin).
- The plate is incubated again to allow the detection reaction to proceed.

Data Analysis:

- Fluorescence intensity is measured using a plate reader.
- The percentage of inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (vehicle) controls.



 IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.



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Figure 2: Representative workflow for an in vitro TPH inhibition assay.

Clinical Efficacy Data

The efficacy of **telotristat etiprate** (and thus its active metabolite LP-778902) was established in Phase 3 clinical trials, most notably TELESTAR and TELECAST. These studies evaluated



patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.

Table 3: Summary of Key Efficacy Results from the Phase 3 TELESTAR Trial (12-Week Treatment Period)

| Parameter | Placebo + SSA | Telotristat Etiprate 250 mg tid + SSA | Telotristat Etiprate 500 mg tid + SSA | Reference |
|--|---------------|---|---|-----------|
| Baseline Daily Bowel Movements (BM) | ~5-6 | ~5-6 | ~5-6 | [18] |
| Change in Avg. Daily BMs from Baseline | -0.87 | -1.71 | -2.11 | [19] |
| % Reduction in BM Frequency | 17% | 29% | 35% | [19] |
| Responder Rate ¹ | 20% | 44% | 42% | [19] |

| Change in u5-HIAA2 from Baseline (mg/24h) | +11.0 | -30.1 | -33.8 |[19] |

Conclusion

LP-778902, the active metabolite of the prodrug **telotristat etiprate**, is a potent and specific inhibitor of tryptophan hydroxylase. Through this mechanism, it effectively reduces the peripheral biosynthesis of serotonin, leading to significant clinical improvements in the debilitating diarrhea associated with carcinoid syndrome. Its pharmacokinetic profile is characterized by rapid formation from its parent prodrug, high protein binding, and a relatively short half-life with no significant accumulation. The robust data from in vitro, in vivo, and large-

¹ Responders defined as patients with at least a 30% reduction in bowel movement frequency for at least 50% of the study period.[19] ² Urinary 5-hydroxyindoleacetic acid, the main metabolite of serotonin.



scale clinical trials underscore its role as a targeted therapeutic agent for diseases driven by peripheral serotonin overproduction.

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